Dehydroergosterol
Overview
Description
Mechanism of Action
Target of Action
Dehydroergosterol (DHE) is a naturally-occurring, fluorescent sterol . It is primarily utilized to probe membrane cholesterol distribution, cholesterol-protein interactions, and intracellular cholesterol transport both in vitro and in vivo . It interacts with sterol carrier protein-2 (SCP-2), which plays a crucial role in the intracellular transport of cholesterol .
Mode of Action
This compound mimics the properties of cholesterol in biological membranes . It interacts with SCP-2, which facilitates the transport of cholesterol and other lipids between different cellular compartments . The interaction between DHE and SCP-2 can influence the distribution and dynamics of cholesterol in the cell membrane .
Biochemical Pathways
This compound is involved in the same biochemical pathways as cholesterol due to its structural and functional similarity . These pathways include the synthesis of bile acids and steroids, which are essential for various physiological processes such as lipid metabolism and reproduction .
Result of Action
The interaction of DHE with SCP-2 and its incorporation into cellular membranes can influence the distribution and dynamics of cholesterol . This can affect various cellular functions, including membrane fluidity, signal transduction, and intracellular transport .
Action Environment
The action of DHE can be influenced by various environmental factors. For instance, the presence of SCP-2 can enhance the rate of disappearance of DHE microcrystals in living cells . Furthermore, the physical properties of the cellular environment, such as temperature and pH, may also affect the behavior of DHE .
Biochemical Analysis
Biochemical Properties
Dehydroergosterol plays a crucial role in various biochemical reactions, primarily due to its ability to mimic cholesterol. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with sterol carrier protein-2 (SCP-2), which facilitates the transfer of this compound between membranes . This interaction is essential for maintaining cellular cholesterol homeostasis. Additionally, this compound binds to cholesterol-binding proteins, allowing for real-time imaging of cholesterol dynamics in living cells .
Cellular Effects
This compound influences various cellular processes by integrating into cell membranes and mimicking cholesterol. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s incorporation into plasma membranes can alter membrane fluidity and impact the function of membrane-bound receptors and transporters . This compound has been shown to co-distribute with endogenous sterol, affecting cellular cholesterol distribution and trafficking .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form monohydrate crystals similar to cholesterol, which are monitored using fluorescence techniques . This compound’s interaction with SCP-2 enhances the rate of disappearance of its microcrystals in living cells, indicating its role in cholesterol transport and distribution . Additionally, this compound’s fluorescence properties make it a valuable tool for studying cholesterol-protein interactions and intracellular cholesterol transport .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time due to its stability and degradation. The compound’s fluorescence emission undergoes a quantum yield enhancement and red-shift when crystallized, allowing for sensitive monitoring of microcrystal formation or disruption . Studies have shown that increased levels of SCP-2 accelerate the disappearance of this compound microcrystals in living cells, highlighting its dynamic role in cholesterol transport .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively mimics cholesterol and integrates into cellular membranes without causing adverse effects . At higher doses, it may lead to the formation of microcrystals and potential toxicity. Studies have shown that this compound can be incorporated into lipoproteins from the diet of animals, allowing for real-time imaging of cholesterol dynamics .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors that regulate cholesterol synthesis, transport, and distribution . This compound’s incorporation into cellular membranes affects metabolic flux and metabolite levels, providing insights into cholesterol homeostasis and its impact on cellular function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with cholesterol-binding proteins and transporters. It can be incorporated into plasma membranes, lipoproteins, and other cellular compartments . The compound’s ability to mimic cholesterol allows for real-time imaging of its distribution and localization in living cells .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within the plasma membrane and lipid rafts. Its incorporation into these regions affects membrane fluidity and cholesterol-rich domain formation . This compound’s fluorescence properties enable the visualization of its distribution within cells, providing valuable insights into cholesterol dynamics and its role in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydroergosterol can be synthesized through various chemical reactions. One common method involves the oxidation of ergosterol. The reaction typically uses reagents such as pyridinium chlorochromate (PCC) or other oxidizing agents under controlled conditions . The process requires careful monitoring to ensure the desired product is obtained without over-oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings. The process is optimized for higher yields and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure it meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dehydroergosterol undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized sterols.
Reduction: Conversion to less oxidized sterols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized sterols, while reduction can yield less oxidized sterols .
Scientific Research Applications
Dehydroergosterol is widely used in scientific research due to its structural similarity to cholesterol and its fluorescent properties. Some key applications include:
Chemistry: Used as a probe to study membrane cholesterol distribution and interactions.
Biology: Investigates cholesterol-protein interactions and intracellular cholesterol transport.
Medicine: Studies the role of cholesterol in various diseases and conditions.
Industry: Utilized in the development of cholesterol-related products and technologies
Comparison with Similar Compounds
Dehydroergosterol is compared with other similar compounds such as:
Cholesterol: The primary sterol in animal cell membranes.
Ergosterol: A sterol found in fungi and protozoa.
14-Dehydroergosterol: Another ergosterol analog with unique properties.
This compound is unique due to its fluorescent properties, making it a valuable tool for real-time imaging and probing of cholesterol-related processes .
Properties
IUPAC Name |
(3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,14,18-20,22,24-25,29H,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVJYFLQYMVBDR-CMNOFMQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026574 | |
Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516-85-8 | |
Record name | Dehydroergosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroergosterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDROERGOSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123R6KJQ51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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